![molecular formula C6H5FN2O B1323424 5-Fluoropicolinamide CAS No. 499796-71-3](/img/structure/B1323424.png)
5-Fluoropicolinamide
Overview
Description
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly for the treatment of colorectal cancer. It is often administered in combination with folinic acid (FA), which has been shown to enhance the therapeutic effects of 5-FU by stabilizing the ternary complex that inhibits DNA synthesis, leading to increased cytotoxicity . The combination of 5-FU with FA has been demonstrated to improve response rates and survival in patients with metastatic colorectal carcinoma compared to 5-FU alone . Additionally, 5-FU has been explored in combination with other cytostatic drugs and modulators such as cisplatin and alpha-interferon for the treatment of various gastrointestinal cancers .
Synthesis Analysis
The synthesis of 5-FU involves the formation of a ternary complex comprising the drug, thymidylate synthase, and methylene tetrahydrofolate, which leads to the inhibition of DNA synthesis . The use of the pure (6S)-stereoisomer of folinic acid in high doses has been shown to potentiate the antitumor effect of 5-FU, suggesting that the stereoisomer plays a crucial role in the drug's efficacy . The development of liposomal nanoparticle formulations of 5-FU has also been explored to improve its pharmacokinetics and therapeutic effects .
Molecular Structure Analysis
The molecular structure of 5-FU allows it to be a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. The drug's effectiveness is further enhanced by folinic acid, which stabilizes the ternary complex formed with the enzyme and the fluoropyrimidine inhibitor . The (6S)-stereoisomer of folinic acid is specifically active in transforming into folate cofactors that potentiate the antitumor effects of 5-FU .
Chemical Reactions Analysis
5-FU undergoes metabolic activation to form fluorodeoxyuridine monophosphate (FdUMP), which then forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis . The biochemical modulation of 5-FU by folinic acid or other modulators like alpha-interferon has been studied extensively, with the aim of enhancing the drug's antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-FU, such as its small size and membrane permeability, have been manipulated to improve its retention within liposomal nanoparticles for better drug delivery . The pharmacokinetics of folinic acid, particularly the (6S)-stereoisomer, has been studied to optimize its use in combination with 5-FU, with findings showing rapid clearance from plasma and the potential for high-dose administration .
Scientific Research Applications
PET Imaging in Parkinson's Disease
- Subheading : Use in PET Radiotracing for Parkinson's Disease
- Content : N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide ((18)F-P3BZA) has been identified as a promising PET radiotracer. It targets transplanted porcine retinal pigment epithelial (pRPE) cells in the striatum, which is a novel approach for monitoring cellular therapy in Parkinson's disease. This technique has high potential for translational application and could offer insights into the results of clinical trials (Kiessling, 2014).
Melanoma Imaging
- Subheading : Melanoma Detection using PET
- Content : The development of PET imaging probes like N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) has significantly improved the diagnosis of melanoma. This radiotracer shows high uptake in primary and metastatic melanomas, offering outstanding image quality and the potential for early-stage detection. Its performance surpasses conventional PET imaging agents, marking a significant advancement in melanoma diagnostics (Pyo et al., 2020).
Cancer Treatment Monitoring
- Subheading : Application in Chemotherapy Effectiveness Monitoring
- Content : 5-Fluoropicolinamide derivatives, like N-(2-(diethylamino)ethyl)-18F-5-fluoropicolinamide (18F-P3BZA), are used in PET/CT imaging for assessing the effectiveness of chemotherapy in cancer patients. Their high binding selectivity and affinity, particularly in melanoma, enable precise monitoring of treatment responses and can significantly aid in clinical decision-making for cancer therapy (Ma et al., 2018)
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoropicolinamide, a derivative of 5-Fluorouracil (5-FU), primarily targets melanin pigment, which exists in most melanoma lesions . Melanin production can affect melanoma behavior and, thus, the outcome of radiotherapy .
Mode of Action
The mode of action of 5-Fluoropicolinamide is thought to be similar to that of 5-FU. The main mechanism of 5-FU is the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex .
Biochemical Pathways
5-Fluorouracil, and by extension 5-Fluoropicolinamide, affects multiple biochemical pathways. Non-coding RNAs play a central role in determining the response of patients to 5-FU. These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . This modulation can affect the cell’s response to 5-FU .
Pharmacokinetics
The pharmacokinetic properties of 5-Fluorouracil, which are likely similar for 5-Fluoropicolinamide, are characterized by incomplete oral absorption, a short biological half-life, and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects . The development of a polymeric complex can change the pharmacokinetics and biodistribution profile of 5-fu .
Result of Action
The molecular and cellular effects of 5-Fluorouracil, and likely 5-Fluoropicolinamide, involve triggering cancer-cell-initiated anti-tumor immunity to reduce tumor burden . Non-coding RNAs can affect cell response to 5-FU through modulation of various aspects of cell behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluorouracil and likely 5-Fluoropicolinamide. For instance, the incidence of malignant melanoma has risen rapidly, especially in North America, due to genetic defects and increased ultraviolet light exposure caused by global environmental change and destruction of the ozonosphere .
properties
IUPAC Name |
5-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKOQDDWKWTOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619828 | |
Record name | 5-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropicolinamide | |
CAS RN |
499796-71-3 | |
Record name | 5-Fluoro-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499796-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoropyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Fluoropicolinamide derivatives suitable for melanoma imaging?
A1: Research has identified N-(2-(diethylamino)ethyl)-18F-5-fluoropicolinamide (18F-P3BZA) as a promising PET radiotracer for melanoma. This is attributed to its high binding selectivity and affinity for melanin, a pigment found in high concentrations within melanoma cells. [] This selective accumulation allows for clear visualization of melanoma tumors and potential metastases. []
Q2: How does 18F-P3BZA perform in a clinical setting for melanoma imaging?
A2: In a preliminary clinical study, 18F-P3BZA demonstrated favorable tumor delineation in patients with suspected melanomas. [] When compared to 18F-FDG, a commonly used PET tracer, 18F-P3BZA exhibited higher uptake in tumors, suggesting its potential as a more sensitive diagnostic tool for melanoma. []
Q3: Beyond melanoma, are there other potential applications for 5-Fluoropicolinamide derivatives in imaging?
A3: Yes, 18F-P3BZA has also shown promise in monitoring cell-based therapies. Studies demonstrated its ability to visualize porcine retinal pigment epithelium (pRPE) cells transplanted into the striatum of rats. [] The tracer's uptake in pRPE cells allowed for longitudinal monitoring of cell activity in vivo using PET/CT imaging. []
Q4: Can you elaborate on the structure and properties of 18F-P3BZA relevant to its applications?
A4: While specific spectroscopic data for 18F-P3BZA isn't provided in the research excerpts, its structure incorporates a 5-fluoropicolinamide moiety, crucial for its melanin-binding affinity. The incorporation of fluorine-18 (18F) enables its use in PET imaging due to 18F's positron-emitting properties.
Q5: Have any 5-Fluoropicolinamide derivatives shown potential outside the realm of imaging?
A5: Yes, research has explored the use of 5-Fluoropicolinamide derivatives as kinase inhibitors. Notably, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) has been identified as a potent and selective inhibitor of proviral insertion site of Moloney murine leukemia (PIM) kinases 1, 2, and 3. []
Q6: What is the significance of PIM kinase inhibition, and how does PIM447 show promise in this regard?
A6: PIM kinases are implicated in the development and progression of hematological malignancies. [] PIM447’s potent inhibitory activity against these kinases has led to its advancement into clinical trials for treating these cancers. []
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